N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S2/c1-30-15-8-13(9-16(10-15)31-2)23-18(28)12-34-22-25-24-21-26(11-14-4-3-6-32-14)20(29)19-17(27(21)22)5-7-33-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLOFOIAOOGDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Known for its role in enhancing lipophilicity and biological interactions.
- Furan and thieno[2,3-e][1,2,4]triazole moieties : These are often associated with various pharmacological effects including anti-inflammatory and anticancer activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes through covalent bonding due to the electrophilic nature of the thioacetamide group. This interaction can lead to inhibition of enzyme activity critical for various cellular processes.
- Cell Cycle Modulation : Similar compounds have shown effects on cell cycle progression. For instance, studies indicate that related furan derivatives can induce G2/M phase arrest in cancer cells .
- Apoptosis Induction : Evidence suggests that compounds with similar structures can trigger apoptosis via mitochondrial pathways. This is often mediated by changes in Bcl-2 family proteins and caspase activation .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound:
- Cytotoxicity : Research indicates that related furan-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds containing furan and triazole rings are often explored for their ability to modulate inflammatory pathways. The inhibition of pro-inflammatory cytokines could be a key mechanism through which these compounds exert their effects.
Case Studies
- Cytoprotective Effects in Colon Cells : A study on a structurally related compound demonstrated protective effects against DNA damage induced by carcinogens in human colon fibroblasts. The compound reduced DNA strand breaks and improved mitochondrial function under stress conditions .
- Inhibition of Enzyme Activity : Another investigation focused on the enzyme inhibition capabilities of similar thienotriazole derivatives. These studies highlighted the potential for developing new therapeutics targeting specific enzymes involved in cancer progression.
Comparison with Similar Compounds
Structural Analogues in Triazolo-Pyrimidine Derivatives
Key Observations :
- Thioacetamide and furan groups differentiate it from sulfonamide-based agrochemicals like flumetsulam or cyano-containing derivatives in Lee et al. .
Comparison Highlights :
- The thioacetamide group may enhance antimicrobial activity compared to dithiazole derivatives (e.g., Konstantinova et al. ), where sulfur atoms contribute to bacterial membrane disruption.
- Triazolo-pyrimidine cores in Baraldi et al.
- A3 adenosine receptor activation is plausible due to structural mimicry of adenosine’s purine scaffold , though direct binding data is needed.
Q & A
Q. What are the recommended synthetic pathways for N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of thieno-triazolopyrimidine derivatives typically involves multi-step protocols. For example, similar compounds (e.g., thieno[2,3-d]pyrimidin-2-yl benzamides) are synthesized via condensation of substituted amines with activated carbonyl intermediates under reflux conditions (e.g., DMF, 80–100°C) . Optimization may employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by iterative experimental validation. ICReDD’s integrated computational-experimental framework reduces trial-and-error by narrowing reaction parameters (solvent, catalyst, temperature) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm) , HRMS for molecular ion validation, and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). X-ray crystallography may resolve conformational ambiguities, as demonstrated for structurally related dithiazole derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs. For example:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for thieno[2,3-d]pyrimidine analogs .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, given the triazolopyrimidine core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with crystallographic protein structures (e.g., PDB entries). Focus on hydrogen bonding with the triazolopyrimidine core and hydrophobic contacts with the furan and dimethoxyphenyl groups.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
- Free Energy Calculations : Apply MM-GBSA to quantify ΔG binding, correlating with experimental IC₅₀ values .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate computational models with mutational studies (e.g., alanine scanning of predicted binding residues).
- Experimental Controls : Include positive/negative controls (e.g., known inhibitors) to rule out assay artifacts.
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME, RDKit) to compare SAR trends with analogous triazolopyrimidines .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the dimethoxyphenyl or furan moieties to improve solubility (logP < 3).
- Metabolic Stability : Test microsomal half-life (human liver microsomes) and identify metabolic soft spots via LC-MS metabolite profiling .
- Pro-drug Design : Mask thioacetamide groups with enzymatically cleavable esters .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?
- Methodological Answer :
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify dysregulated pathways.
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down target proteins, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to map selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across different cell lines or model organisms?
- Methodological Answer :
- Tissue-Specific Expression : Query databases (e.g., GTEx, UniProt) for target protein expression levels in tested cell lines.
- Permeability Differences : Measure cellular uptake via LC-MS (intracellular concentration vs. extracellular dose) .
- Resistance Mechanisms : Sequence genes (e.g., ABC transporters) in low-activity models to identify efflux pump upregulation .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
